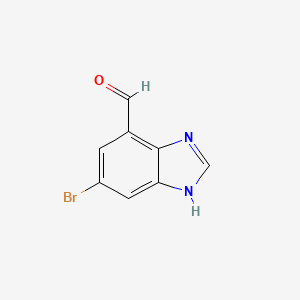
5-Bromobenzimidazole-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromobenzimidazole-7-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzimidazole-7-carbaldehyde typically involves the bromination of benzimidazole derivatives. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, resulting in the brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzimidazole-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with amines can yield corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromobenzimidazole-7-carboxylic acid.
Reduction: 5-Bromobenzimidazole-7-methanol.
Substitution: 5-Aminobenzimidazole-7-carbaldehyde.
Scientific Research Applications
5-Bromobenzimidazole-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromobenzimidazole-7-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-1H-benzimidazole
- 5-Bromo-2-chloro-1H-benzimidazole
- 5-Fluoro-1H-benzimidazole
Uniqueness
5-Bromobenzimidazole-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other benzimidazole derivatives.
Properties
CAS No. |
1806517-12-3 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
6-bromo-1H-benzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-4H,(H,10,11) |
InChI Key |
ZBEJSSAMWQHONS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)N=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


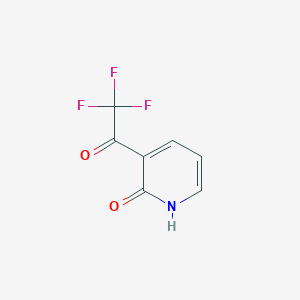
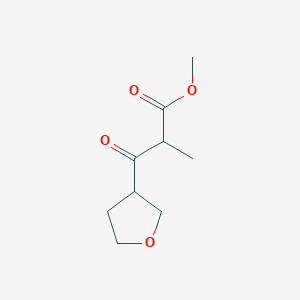
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)

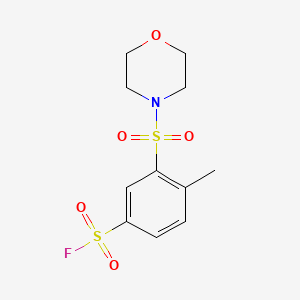
![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)

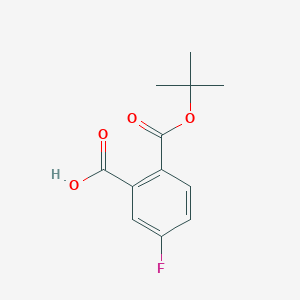
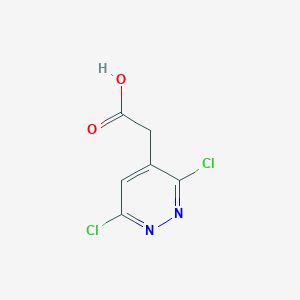
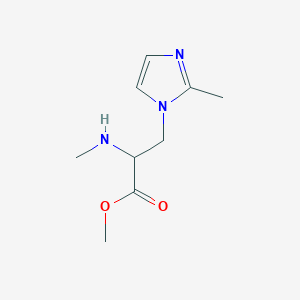
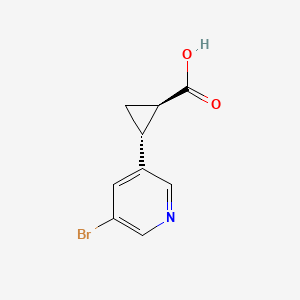

![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)

